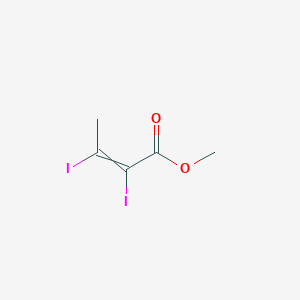
Methyl 2,3-diiodobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3-diiodobut-2-enoate is an organic compound with the molecular formula C5H6I2O2 It is characterized by the presence of two iodine atoms attached to a but-2-enoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2,3-diiodobut-2-enoate can be synthesized through several methods. One common approach involves the iodination of methyl but-2-enoate. This reaction typically requires the use of iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2), under acidic conditions. The reaction proceeds through the formation of an intermediate diiodo compound, which is then esterified to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,3-diiodobut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The compound can be reduced to form the corresponding diiodobut-2-ene derivative.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of diiodobut-2-ene.
Oxidation: Formation of carboxylic acids or aldehydes.
Wissenschaftliche Forschungsanwendungen
Methyl 2,3-diiodobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2,3-diiodobut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The presence of iodine atoms makes it a good leaving group, facilitating substitution reactions. Additionally, the ester functionality allows for further modifications through hydrolysis or transesterification reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,3-dibromobut-2-enoate: Similar structure but with bromine atoms instead of iodine.
Methyl 2,3-dichlorobut-2-enoate: Contains chlorine atoms instead of iodine.
Methyl 2,3-difluorobut-2-enoate: Contains fluorine atoms instead of iodine.
Uniqueness
Methyl 2,3-diiodobut-2-enoate is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its bromine, chlorine, or fluorine analogs. The larger atomic size and higher polarizability of iodine make it more reactive in certain substitution and reduction reactions, providing unique opportunities for synthetic applications.
Eigenschaften
CAS-Nummer |
500912-97-0 |
|---|---|
Molekularformel |
C5H6I2O2 |
Molekulargewicht |
351.91 g/mol |
IUPAC-Name |
methyl 2,3-diiodobut-2-enoate |
InChI |
InChI=1S/C5H6I2O2/c1-3(6)4(7)5(8)9-2/h1-2H3 |
InChI-Schlüssel |
ZCDMABJBPNYNDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C(=O)OC)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


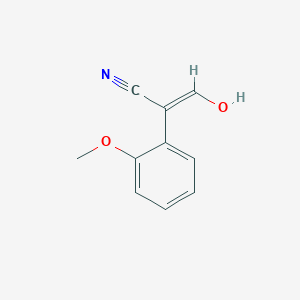
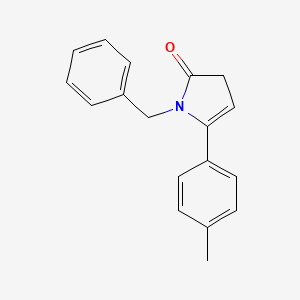
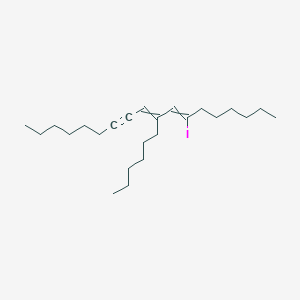
![2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate](/img/structure/B14228118.png)
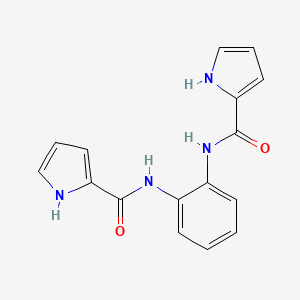
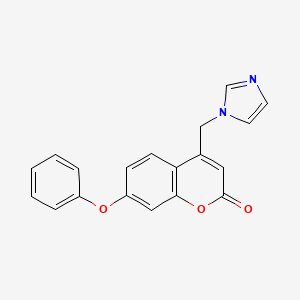
![3,3'-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid}](/img/structure/B14228125.png)
![Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-](/img/structure/B14228132.png)

![1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14228149.png)
![2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole](/img/structure/B14228163.png)
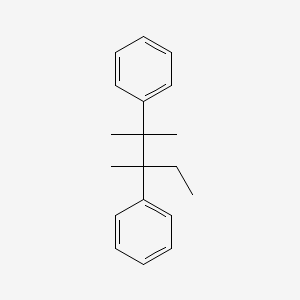
![3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol](/img/structure/B14228169.png)
![2-Methyl-6-[2-(3-methylsulfanylphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228172.png)
